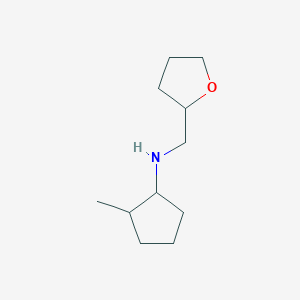![molecular formula C10H14ClNO B13274113 1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride](/img/structure/B13274113.png)
1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride is an organic compound with the molecular formula C10H14ClNO It is a hydrochloride salt form of 1-[4-(aminomethyl)phenyl]propan-2-one, which is characterized by the presence of an aminomethyl group attached to a phenyl ring, and a propan-2-one moiety
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from benzyl cyanide. The key steps include the formation of the aminomethyl group via reductive amination and subsequent conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but may include alcohols, ketones, and substituted derivatives.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological effects, such as metabolic or signaling pathways.
Comparison with Similar Compounds
1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(4-(Dimethylamino)phenyl)propan-1-one and 1-(4-aminomethyl-phenyl)-pyrrolidin-2-one hydrochloride share structural similarities.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]propan-2-one;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(12)6-9-2-4-10(7-11)5-3-9;/h2-5H,6-7,11H2,1H3;1H |
InChI Key |
LNVYTDPNCQHNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromocyclopentyl)oxy]oxolane](/img/structure/B13274057.png)
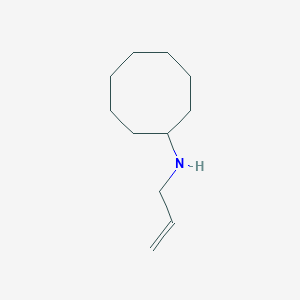
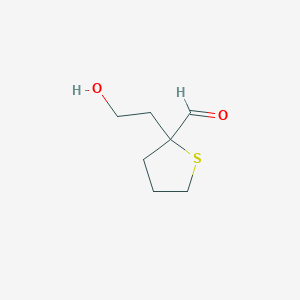
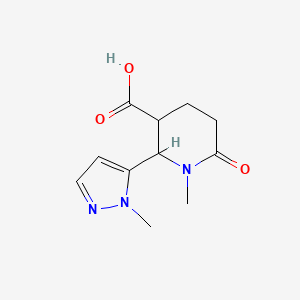
amine](/img/structure/B13274068.png)
![Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine](/img/structure/B13274077.png)
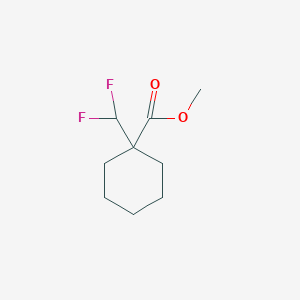
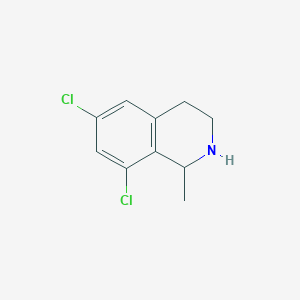

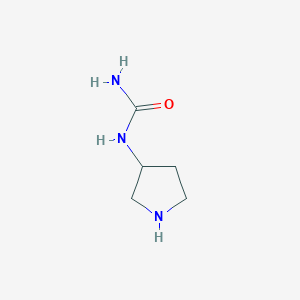
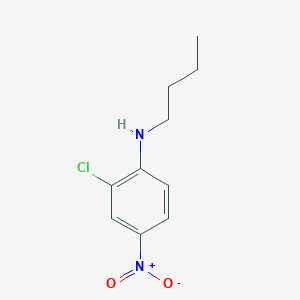

![2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol](/img/structure/B13274121.png)
